Cas no 2654746-75-3 (Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl-)

Technical Introduction: Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl- is a heterocyclic compound featuring a fused pyrido-pyridazinone core with chloro and methyl substituents at the 7- and 4-positions, respectively. This structure confers unique reactivity and potential utility in pharmaceutical and agrochemical applications. The chloro group enhances electrophilic properties, facilitating further functionalization, while the methyl substituent may influence steric and electronic effects. Its rigid bicyclic framework offers stability, making it a valuable intermediate for synthesizing biologically active molecules. The compound’s defined regiochemistry and purity ensure reproducibility in research and development contexts. Suitable for use in medicinal chemistry, it serves as a scaffold for exploring structure-activity relationships in drug discovery.
Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl- structure
2654746-75-3 structure
Product Name:Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl-
CAS No:2654746-75-3
MF:C8H6ClN3O
MW:195.6
MDL:MFCD34566914
CID:5362000
PubChem ID:156495655
Update Time:2025-06-09

Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl-
    • 7-chloro-4-methyl-2H-pyrido[3,4-d]pyridazin-1-one
    • 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one
    • SY311336
    • AT36242
    • DB-384148
    • 2654746-75-3
    • MFCD34566914
    • SCHEMBL23526046
    • MDL: MFCD34566914
    • Inchi: 1S/C8H6ClN3O/c1-4-6-3-10-7(9)2-5(6)8(13)12-11-4/h2-3H,1H3,(H,12,13)
    • InChI Key: YPOJVMKUGBKQRB-UHFFFAOYSA-N
    • SMILES: C1(C)=NNC(=O)C2C=C(Cl)N=CC1=2

Computed Properties

  • Exact Mass: 195.0199395g/mol
  • Monoisotopic Mass: 195.0199395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 54.4Ų

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Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl- Related Literature

Additional information on Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl-

Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl- (CAS No. 2654746-75-3): An Emerging Compound in Medicinal Chemistry

Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl- (CAS No. 2654746-75-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrido[3,4-d]pyridazines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The chemical structure of Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl- is characterized by a fused pyridine and pyridazine ring system with a chlorine atom at the 7-position and a methyl group at the 4-position. These substituents play a crucial role in modulating the compound's biological activity and pharmacokinetic properties. The presence of the chlorine atom at the 7-position enhances the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability.

Recent studies have explored the potential of Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl- in various therapeutic areas. One notable application is its use as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that it may have potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl- has also been investigated for its antiviral activity. Research has demonstrated that this compound can inhibit the replication of several viruses, including influenza A virus and herpes simplex virus (HSV). The mechanism of action appears to involve interference with viral entry and replication processes within host cells.

The anticancer potential of Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl- has also been a focus of recent studies. In vitro experiments have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer cells and colon cancer cells. The mechanism underlying this effect is thought to involve the activation of caspase-dependent pathways and the disruption of mitochondrial function.

To further understand the pharmacological profile of Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl-, researchers have conducted preclinical studies in animal models. These studies have provided valuable insights into the compound's safety and efficacy. For instance, in a mouse model of inflammation, administration of this compound resulted in a significant reduction in paw edema and pro-inflammatory cytokine levels without causing noticeable side effects.

The pharmacokinetic properties of Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl- have also been evaluated. Studies have shown that it exhibits good oral bioavailability and a favorable half-life, making it suitable for chronic administration. Additionally, preliminary toxicity studies have indicated that this compound is well-tolerated at therapeutic doses.

In conclusion, Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl- (CAS No. 2654746-75-3) represents a promising candidate for further development in various therapeutic areas. Its unique chemical structure and diverse biological activities make it an attractive target for drug discovery efforts. Ongoing research aims to optimize its pharmacological properties and explore its potential clinical applications.

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